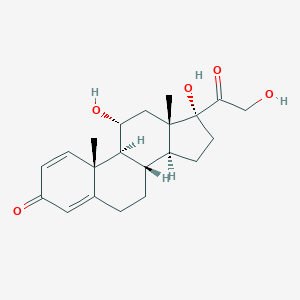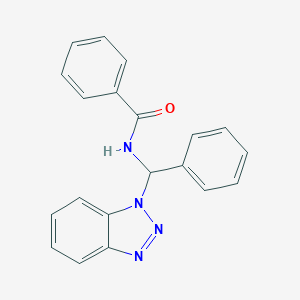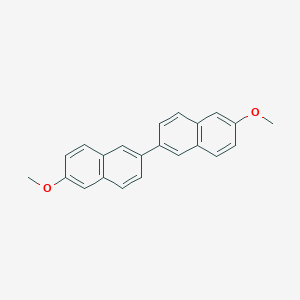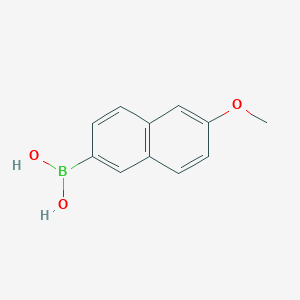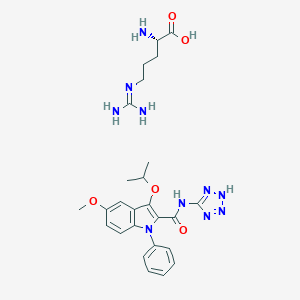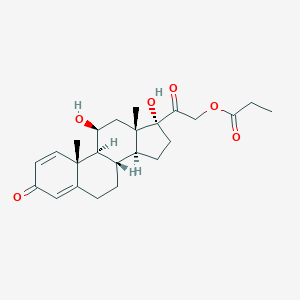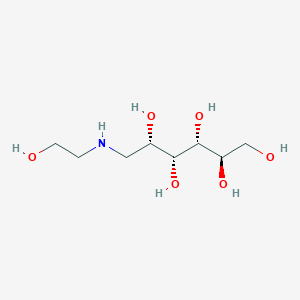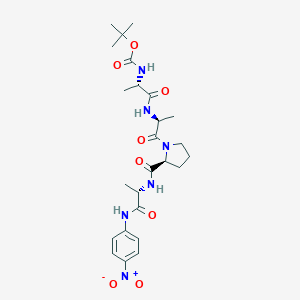
Boc-Ala-Ala-Pro-Ala-pNA
Overview
Description
tert-Butyl N-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate: This compound is particularly valuable in the study of proteases, such as elastase, due to its chromogenic properties, which allow for the monitoring of enzymatic activity through colorimetric assays.
Mechanism of Action
Target of Action
Boc-Ala-Ala-Pro-Ala-pNA is a chromogenic substrate for dipeptidyl aminopeptidase yscV and human neutrophil and hog pancreatic elastases . These enzymes play a crucial role in protein degradation and regulation of biological processes.
Mode of Action
The compound interacts with its target enzymes by fitting into their active sites, serving as a substrate. The enzymes cleave the compound, leading to a color change that can be detected spectrophotometrically. This interaction allows the compound to be used in assays to measure the activity of these enzymes .
Biochemical Pathways
These pathways play a crucial role in various biological processes, including cell signaling, growth, and immune response .
Pharmacokinetics
Its bioavailability may be influenced by factors such as absorption rate, distribution in the body, metabolism, and excretion .
Result of Action
The cleavage of this compound by its target enzymes results in a color change, which can be used to measure the activity of these enzymes . This can provide valuable information about the state of protein degradation pathways in a given biological sample.
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of other molecules. Furthermore, the stability of the compound itself may be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ala-Ala-Pro-Ala-pNA involves the stepwise coupling of amino acids. The process typically begins with the protection of the amino group of alanine using tert-butoxycarbonyl (Boc) protection. Subsequent steps involve the coupling of alanine, proline, and another alanine residue, followed by the attachment of p-nitroaniline (pNA) to the terminal alanine. The final product is obtained after deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. Reaction conditions are optimized to ensure high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: Boc-Ala-Ala-Pro-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The compound is designed to be a substrate for enzymes like elastase, which cleave the peptide bond, releasing p-nitroaniline. This release can be monitored spectrophotometrically due to the chromogenic nature of p-nitroaniline .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using proteases such as elastase.
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc protecting group.
Coupling Reactions: Use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation.
Major Products:
p-Nitroaniline: Released upon enzymatic cleavage.
Deprotected Peptide Fragments: Resulting from the removal of the Boc group.
Scientific Research Applications
Boc-Ala-Ala-Pro-Ala-pNA is widely used in scientific research, particularly in the study of proteolytic enzymes. Its applications include:
Enzyme Kinetics: Used to measure the activity of proteases by monitoring the release of p-nitroaniline.
Drug Development: Screening of protease inhibitors for therapeutic applications.
Biochemical Assays: Employed in various assays to study enzyme-substrate interactions and enzyme specificity.
Comparison with Similar Compounds
- tert-Butyl N-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate (Boc-Ala-Ala-Pro-pNA)
- tert-Butyl N-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate (Boc-Ala-Ala-pNA)
Uniqueness: Boc-Ala-Ala-Pro-Ala-pNA is unique due to its specific sequence, which makes it an ideal substrate for elastase and other similar proteases. Its chromogenic properties allow for easy monitoring of enzymatic activity, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O8/c1-14(21(33)29-17-9-11-18(12-10-17)31(37)38)26-22(34)19-8-7-13-30(19)23(35)16(3)27-20(32)15(2)28-24(36)39-25(4,5)6/h9-12,14-16,19H,7-8,13H2,1-6H3,(H,26,34)(H,27,32)(H,28,36)(H,29,33)/t14-,15-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJWZFGEDJLFNQ-FPXQBCRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


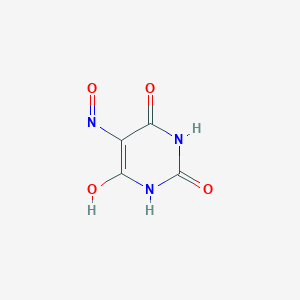
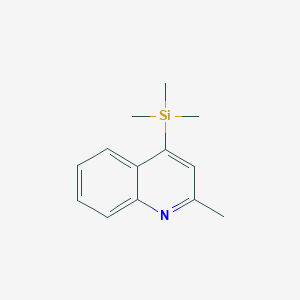
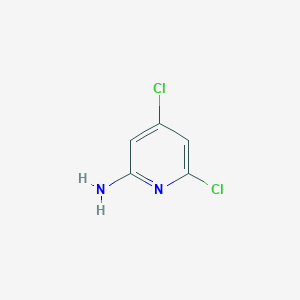
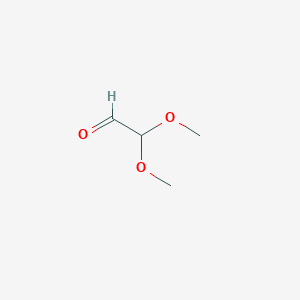
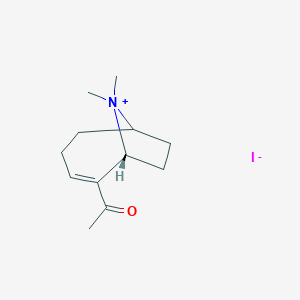
![2-(imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B46324.png)
